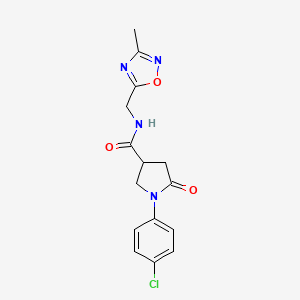

2-Hydroxy-3-iodo-5-nitrobenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxy-3-iodo-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4INO4 . It is a derivative of benzaldehyde, which is a nitroaromatic compound .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-iodo-5-nitrobenzaldehyde consists of a benzene ring with hydroxy (OH), iodo (I), and nitro (NO2) functional groups attached. The molecule has an average mass of 293.015 Da and a monoisotopic mass of 292.918488 Da .Physical And Chemical Properties Analysis

2-Hydroxy-3-iodo-5-nitrobenzaldehyde has a density of 2.2±0.1 g/cm3, a boiling point of 303.5±42.0 °C at 760 mmHg, and a flash point of 137.3±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .科学的研究の応用

Supramolecular Chemistry

2-Hydroxy-3-iodo-5-nitrobenzaldehyde: is involved in three-dimensional aggregation forming sheets linked by a combination of C-H…O hydrogen bonds and iodo-nitro interactions . These sheets are further connected through aromatic π-π stacking interactions . This compound exemplifies the intricate interplay of weak intermolecular forces, which is a fundamental aspect of supramolecular chemistry and the design of new molecular assemblies.

Schiff Base Synthesis

The compound is used in the synthesis of novel Schiff bases through condensation reactions with primary amines . Schiff bases have a wide range of applications, including organic synthesis, coordination chemistry, and biological sciences. They exhibit diverse biological activities such as antitumor, antimicrobial, antifungal, and antiviral properties.

Crystal Engineering

2-Hydroxy-3-iodo-5-nitrobenzaldehyde: plays a role in crystal engineering, where its molecular and supramolecular structures are analyzed. The study of its crystal structure via X-ray diffraction reveals the nature of its intermolecular interactions, which is crucial for understanding and predicting the mechanical strength and stability of the crystal .

Biological Activity Studies

Research has been conducted on the biological activity of metal complexes derived from this compound, particularly as antibacterial agents . Additionally, antimicrobial studies of Schiff bases derived from this compound have been explored, highlighting its potential in developing new therapeutic agents.

Drug Release Systems

There is ongoing research into drug release systems based on 2-Hydroxy-3-iodo-5-nitrobenzaldehyde . Such systems aim to utilize the compound’s properties to achieve controlled release of drugs, which could be pivotal in enhancing the efficacy of various treatments .

Materials Science

In materials science, the compound is used for the preparation of materials that have specific functions or properties. For instance, it can be an intermediate in the synthesis of explosives, organic synthesis, pesticides, and dyestuffs .

特性

IUPAC Name |

2-hydroxy-3-iodo-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHWDOFIWJSFFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-3-iodo-5-nitrobenzaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573427.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2573428.png)

![2-(4-fluorophenyl)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2573429.png)

![Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2573433.png)

![1-[4-(Aminomethyl)phenyl]piperidin-2-one](/img/structure/B2573434.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B2573438.png)

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2573441.png)

![Ethyl cyclopentyl((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)carbamate](/img/structure/B2573443.png)